![molecular formula C17H18BrNO2 B5834319 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5834319.png)
3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide involves the inhibition of various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also acts as an antioxidant and anti-inflammatory agent by reducing the production of reactive oxygen species and pro-inflammatory cytokines. Furthermore, it has been shown to interact with various receptors, such as the dopamine receptors and the sigma-1 receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the reduction of oxidative stress, and the modulation of neurotransmitter release. It also has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide in lab experiments include its high purity and stability, its ability to cross the blood-brain barrier, and its potential therapeutic applications. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetics and bioavailability, and the identification of its specific targets and receptors. Moreover, further studies are needed to investigate its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide as a drug delivery system for other drugs and therapeutic agents also warrants further investigation.
Conclusion:
In conclusion, 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide is a chemical compound that has shown promising results in various studies for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and to develop more efficient and effective therapeutic strategies.
Méthodes De Synthèse
The synthesis of 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide has been done using various methods, including the reaction of 2-bromobenzyl alcohol with N-isopropylbenzamide in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 2-bromophenol with N-isopropylbenzamide in the presence of a base, followed by the addition of a reagent, such as triethylamine or diisopropylethylamine. The yield and purity of the synthesized compound depend on the reaction conditions, such as the type and amount of reagents used, the reaction time, and the temperature.
Applications De Recherche Scientifique
3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide has been studied for its potential therapeutic applications, especially in the treatment of cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)19-17(20)14-7-5-6-13(10-14)11-21-16-9-4-3-8-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJXTYUOWAWETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

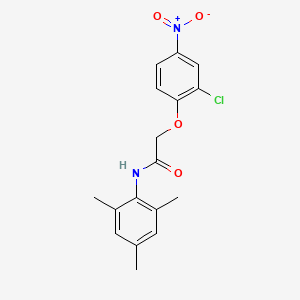
![N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine](/img/structure/B5834249.png)
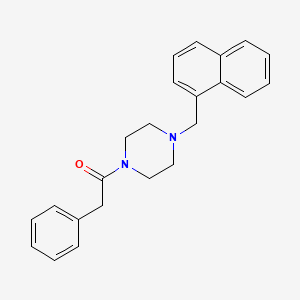
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5834265.png)
![3-(3-methoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5834277.png)
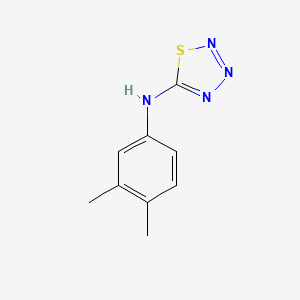
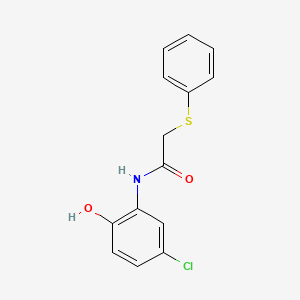

![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol](/img/structure/B5834312.png)
![N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5834321.png)
![2-(2-methoxy-5-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5834333.png)
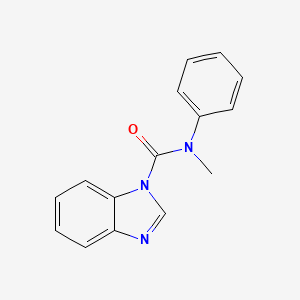
![4-[(4-ethoxy-3-iodo-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5834347.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834352.png)